molecular formula C18H22N6O B4922200 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide

2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide

Cat. No. B4922200
M. Wt: 338.4 g/mol
InChI Key: QDQTUUVUCBRYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide is not fully understood. However, it is believed to interact with specific amino acid residues in proteins, leading to changes in their conformation and activity. This interaction is thought to be responsible for the fluorescent properties of 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide.
Biochemical and Physiological Effects:
2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide has been shown to have minimal toxicity and does not affect cell viability at low concentrations. It has been used in live-cell imaging studies without any adverse effects on cell growth or division. 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide has also been shown to be stable under physiological conditions, making it suitable for use in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide is its high sensitivity and specificity for protein labeling. It can be used in a wide range of biological systems, including live cells and tissues. However, one limitation of 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide is its relatively short excitation wavelength, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide. One area of interest is in the development of new fluorescent probes based on 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide. Researchers are also investigating the use of 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide in the study of protein dynamics and function. Additionally, there is potential for the use of 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide in the development of new diagnostic tools for cancer and other diseases.
In conclusion, 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide is a promising chemical compound that has shown great potential in scientific research. Its unique properties make it an effective tool for fluorescence microscopy and protein labeling. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of study.

Synthesis Methods

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid with N-(2-chloroethyl)-N,N-diethylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 3-pyridinecarboxaldehyde to obtain 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of fluorescence microscopy. 2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide has been shown to be an effective fluorescent probe for imaging cellular structures and proteins. It has also been used in the detection of cancer cells and in the study of protein-protein interactions.

properties

IUPAC Name

2-(benzotriazol-2-yl)-N-[[2-(diethylamino)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-3-23(4-2)18-14(8-7-11-19-18)12-20-17(25)13-24-21-15-9-5-6-10-16(15)22-24/h5-11H,3-4,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQTUUVUCBRYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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